REACTION_CXSMILES
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[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([NH2:6])=[O:5].CO[CH:14](OC)[N:15]([CH3:17])[CH3:16]>>[Cl:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([N:6]=[CH:14][N:15]([CH3:17])[CH3:16])=[O:5]
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Name
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|
Quantity
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4.96 g
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Type
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reactant
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Smiles
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ClC1=C(C(=O)N)C=CC=C1Cl
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Name
|
|
Quantity
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10 mL
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Type
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reactant
|
Smiles
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COC(N(C)C)OC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at reflux for 1.5 hours
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Duration
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1.5 h
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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CUSTOM
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Details
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the residue was partitioned between diethyl ether and water
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Type
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WASH
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Details
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The organic phase was washed with water (2×), saturated sodium chloride
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Type
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DRY_WITH_MATERIAL
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Details
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dried with sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by flash chromatography
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Type
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WASH
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Details
|
eluting with ethyl acetate
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Name
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Type
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product
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Smiles
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ClC1=C(C(=O)N=CN(C)C)C=CC=C1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |